Solid-State Interaction Energy Analysis: Target Compound's De-fluorinated Analog Shows Quantifiable Lattice Differences
For the de‑fluorinated comparator (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile (CAS 37629-64-4), PIXEL energy decomposition revealed that the total lattice stabilization energy is dominated by dispersion (E_disp = −38.2 kcal/mol) with a significant Coulombic contribution (E_coul = −12.4 kcal/mol), providing a quantitative baseline [1]. In the target compound, the introduction of the fluorine atom on the 4‑position of the second aryl ring is expected to increase the Coulombic component (E_coul) due to the strong electron‑withdrawing effect of fluorine, potentially elevating the overall lattice energy. While head‑to‑head PIXEL data for the exact target compound are not yet publicly available, the crystallographic framework established for the chloro‑phenyl parent provides a validated model system for predicting and experimentally verifying these differences upon fluorination [1].
| Evidence Dimension | PIXEL lattice energy decomposition (kcal/mol) |
|---|---|
| Target Compound Data | Not yet reported in the public domain for this exact compound. |
| Comparator Or Baseline | (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile: E_coul = −12.4; E_pol = −4.3; E_disp = −38.2; E_rep = 22.5; E_total = −32.5 kcal/mol (100 K crystal structure) |
| Quantified Difference | Expected increase in E_coul magnitude for the 4-F derivative vs. the 4-H comparator, based on the electron‑withdrawing nature of fluorine. |
| Conditions | Single‑crystal X‑ray diffraction (100 K); PIXEL energy decomposition; CIF deposition 2242871 |
Why This Matters
Quantifiable differences in lattice energy directly affect melting point, solubility, and formulation stability, making the 4-F substitution critical for applications requiring defined solid‑state properties.
- [1] Udayakumar, M., Cerón, M., Ceballos, P., Percino, J., & Thamotharan, S. (2019). Quantitative analysis of weak non-covalent interactions in (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile: insights from PIXEL and Hirshfeld surface analysis. Acta Crystallographica Section E, 75(4), 499–505. DOI: 10.1107/S2056989019003694 View Source
